



AT7867 Treatment Protocol for Xenograft Models: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AT7867	
Cat. No.:	B1666108	Get Quote

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Introduction

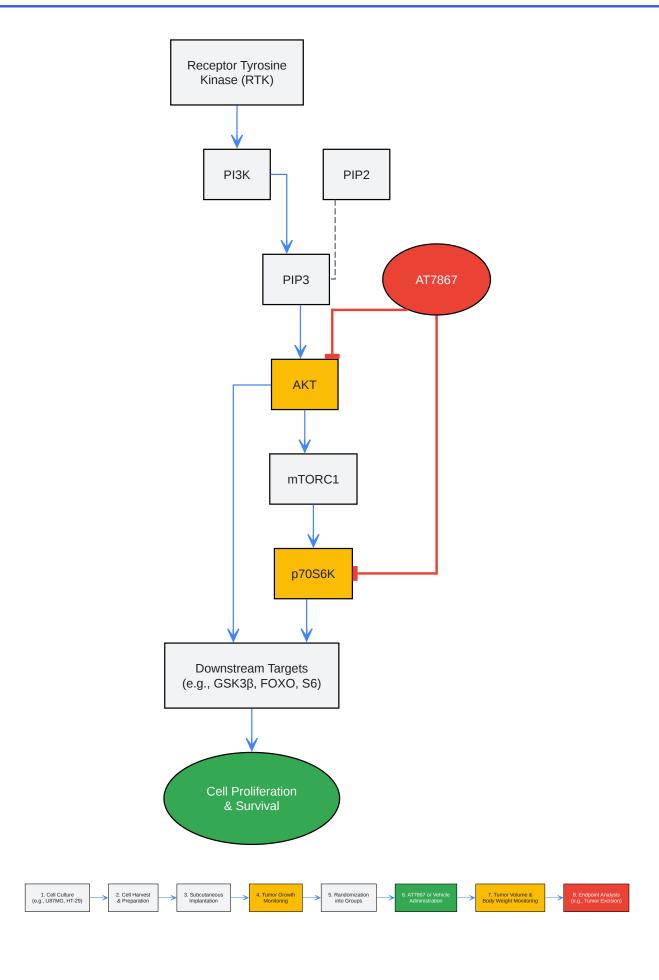
AT7867 is a potent, orally bioavailable, small molecule inhibitor that targets the serine/threonine kinases Akt (also known as protein kinase B or PKB) and p70 ribosomal S6 kinase (p70S6K). The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in a variety of human cancers, making it a key target for therapeutic intervention. By inhibiting both Akt and its downstream effector p70S6K, AT7867 effectively blocks this critical survival pathway, leading to the suppression of tumor cell proliferation and induction of apoptosis. These application notes provide a detailed protocol for the use of AT7867 in preclinical xenograft models, a crucial step in the evaluation of its anti-tumor efficacy.

Mechanism of Action

AT7867 is an ATP-competitive inhibitor that potently targets the AGC kinase family members Akt1, Akt2, Akt3, and p70S6K. The activation of the PI3K/Akt pathway is a central event in promoting cell survival, proliferation, and growth. Downstream of Akt, p70S6K plays a critical role in the regulation of protein synthesis and cell growth. The dual inhibition of Akt and p70S6K by AT7867 results in a more complete shutdown of this signaling cascade compared to inhibitors that target only a single component.

Signaling Pathway







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Phone: (601) 213-4426

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